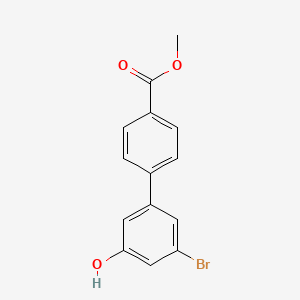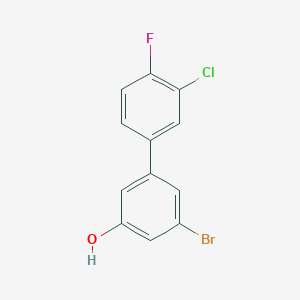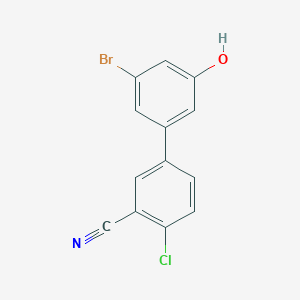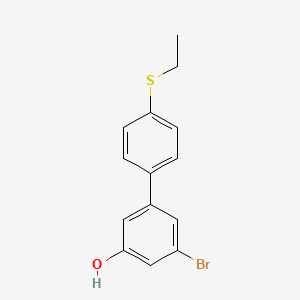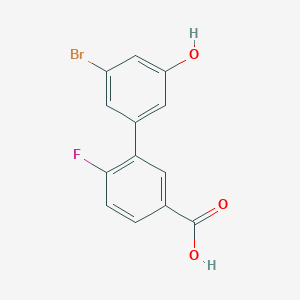
3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, is a phenolic compound that is used in scientific research and lab experiments. It is a colorless to light yellow solid that is soluble in water and alcohol. It has a molecular weight of 368.27 g/mol and a melting point of 68-70°C. 3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, has a variety of applications in scientific research and lab experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, is used in scientific research and lab experiments due to its unique properties. It has been used in the synthesis of various compounds such as 3-bromo-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole and 3-bromo-5-(3,5-dimethoxyphenyl)-2-thiophenecarboxaldehyde. It is also used in the synthesis of heterocyclic compounds such as 5-bromo-3-(3,5-dimethoxyphenyl)-2-furylmethanol, 5-bromo-3-(3,5-dimethoxyphenyl)-2-thiophenecarboxaldehyde, and 5-bromo-3-(3,5-dimethoxyphenyl)-2-thiophenecarboxylic acid. It has also been used in the synthesis of pharmaceuticals and agrochemicals such as 5-bromo-3-(3,5-dimethoxyphenyl)-2-furylmethanol.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. It is also believed to be involved in the inhibition of certain metabolic pathways in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, are not well understood. However, it is believed to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, in lab experiments include its availability, low cost, and ease of use. It is also relatively stable and can be stored for long periods of time without degrading. The main limitation of using this compound in lab experiments is the lack of information regarding its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
In order to better understand the mechanism of action and biochemical and physiological effects of 3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, further research is needed. Possible future directions include further studies on the synthesis of this compound, its use in the synthesis of pharmaceuticals and agrochemicals, and its use as an inhibitor of certain metabolic pathways in cells. Additionally, further studies on its antioxidant, anti-inflammatory, and anti-cancer properties could also be conducted. Finally, further studies on its potential toxicity and its effects on the environment could also be conducted.
Synthesemethoden
The synthesis of 3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, has been studied extensively. It is synthesized by reacting 3-bromo-5-methoxybenzaldehyde with 3,5-dimethoxybenzyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization from methanol or ethanol.
Eigenschaften
IUPAC Name |
3-bromo-5-(3,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-17-13-5-10(6-14(8-13)18-2)9-3-11(15)7-12(16)4-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGIXQMTBYXZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686437 |
Source


|
| Record name | 5-Bromo-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-81-6 |
Source


|
| Record name | 5-Bromo-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

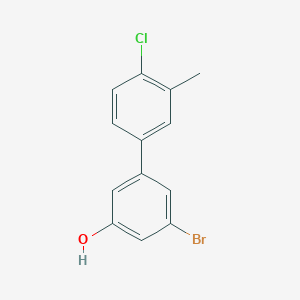
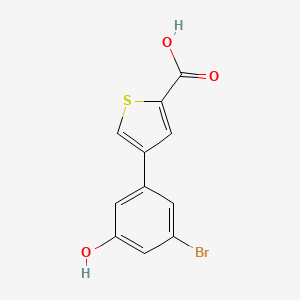
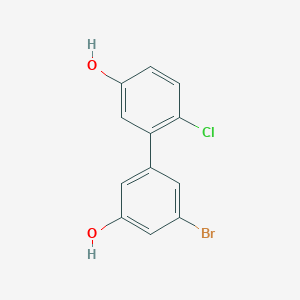
![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
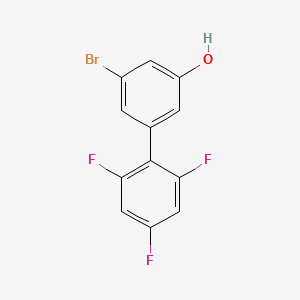
![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)
